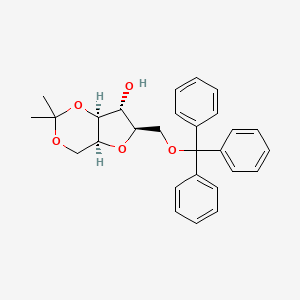

2,5-Anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol

Description

This compound is a stereochemically complex furo[3,2-d][1,3]dioxin derivative characterized by a trityloxymethyl (triphenylmethyloxymethyl) group at position 6 and a hydroxyl group at position 5. Its structure includes a fused furan-dioxin ring system with two methyl groups at position 6. The trityl group serves as a protective moiety, enhancing stability during synthetic processes, particularly in carbohydrate and nucleoside chemistry . Synonyms include "4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-6-O-trityl-D-glucitol," indicating its role as a synthetic intermediate in modifying sugar derivatives .

Properties

Molecular Formula |

C28H30O5 |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

(4aS,6R,7R,7aS)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol |

InChI |

InChI=1S/C28H30O5/c1-27(2)30-19-24-26(33-27)25(29)23(32-24)18-31-28(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23-26,29H,18-19H2,1-2H3/t23-,24+,25-,26-/m1/s1 |

InChI Key |

BVJKCDWHERTVGS-XDZVQPMWSA-N |

Isomeric SMILES |

CC1(OC[C@H]2[C@@H](O1)[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C |

Canonical SMILES |

CC1(OCC2C(O1)C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,6R,7R,7aS)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.

Introduction of the Dioxane Ring: This is achieved through a series of reactions, including oxidation and cyclization.

Attachment of the Trityloxymethyl Group: This step involves the protection of the hydroxyl group using trityl chloride in the presence of a base.

Final Modifications: The final steps include purification and crystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4aS,6R,7R,7aS)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The trityloxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4aS,6R,7R,7aS)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, providing insights into their functions.

Medicine

In medicinal chemistry, (4aS,6R,7R,7aS)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (4aS,6R,7R,7aS)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound’s structure allows it to bind to enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Key Features :

- Molecular Formula : Likely $ \text{C}{35}\text{H}{34}\text{O}_6 $ (inferred from analogous structures in ).

- Stereochemistry : The (4aS,6R,7R,7aS) configuration ensures specific spatial orientation critical for reactivity and interactions.

- Applications : Primarily used as an intermediate in organic synthesis, particularly for protecting hydroxyl groups in carbohydrate chemistry .

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogues, their substituents, molecular weights, synthesis methods, and applications:

Structural and Functional Differences

Protective Groups :

- The target compound ’s trityloxymethyl group provides steric hindrance, ideal for protecting hydroxyl groups during multi-step syntheses . In contrast, the trifluoromethanesulfonyloxy group in Compound 22 is electron-withdrawing, enhancing reactivity for subsequent nucleophilic substitutions .

Heteroatom Variations: Compound 1 incorporates a dioxaphosphinine ring and a purine base, introducing phosphorus into the structure.

Biological Activity :

- Compounds like 28 and 29 () are tailored for LpxC inhibition , targeting gram-negative bacterial lipid A biosynthesis. The target compound lacks direct therapeutic indications but serves as a critical synthetic precursor .

Synthetic Complexity :

- The iodophenyl and trifluoromethanesulfonyloxy derivatives (Compounds 22, 28) require low-temperature reactions and anhydrous conditions, reflecting their sensitivity to hydrolysis. The target compound’s synthesis likely prioritizes trityl group stability under mild basic or neutral conditions .

Biological Activity

The compound (4aS,6R,7R,7aS)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol is a synthetic organic molecule with potential biological activity. Its unique structural features suggest that it may interact with various biological pathways, making it a candidate for therapeutic applications. This article explores the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and its molecular weight is approximately 284.32 g/mol. The compound contains a furodioxin core structure, characterized by a fused dioxin ring system and several stereogenic centers that contribute to its potential biological interactions.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.32 g/mol |

| IUPAC Name | (4aS,6R,7R,7aS)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol |

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

- Antitumor Activity : Some studies suggest that furodioxins can inhibit tumor growth by inducing apoptosis in cancer cells.

- Antimicrobial Properties : Certain derivatives have shown effectiveness against bacterial strains and fungi.

- Enzyme Inhibition : Compounds like this can act as inhibitors for various enzymes involved in metabolic pathways.

Case Studies

-

Antitumor Activity in Glioblastoma :

A study demonstrated that related compounds could inhibit glioblastoma cell proliferation by targeting metabolic pathways essential for tumor growth . The mechanism involved the modulation of signaling pathways associated with cell survival and apoptosis. -

Antimicrobial Effects :

Another investigation highlighted the antimicrobial potential of similar compounds against drug-resistant bacterial strains. The study emphasized the importance of structural modifications in enhancing antibacterial efficacy . -

Enzyme Interaction Studies :

Research on enzyme inhibition showed that certain derivatives could effectively inhibit enzymes involved in cholesterol metabolism. This could have implications for treating hyperlipidemia and related disorders .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : Preliminary data suggests good oral bioavailability due to its lipophilic nature.

- Metabolism : The compound may undergo hepatic metabolism, which could influence its efficacy and safety profile.

- Toxicity : Initial toxicity assessments indicate low cytotoxicity at therapeutic concentrations; however, further studies are needed to confirm safety in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.